molecular formula C16H19N3O2 B11422501 [5-(4-methoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone

Cat. No.: B11422501
M. Wt: 285.34 g/mol
InChI Key: KTOMQMLGNUGFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to a piperidine moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.

Scientific Research Applications

1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and piperidine groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H19N3O2/c1-21-13-7-5-12(6-8-13)14-11-15(18-17-14)16(20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)

InChI Key

KTOMQMLGNUGFJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.